molecular formula C19H17BO2 B8202088 (7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid

(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid

Cat. No.: B8202088
M. Wt: 288.1 g/mol
InChI Key: GZOLLZQYAWWSKX-UHFFFAOYSA-N
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Description

(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid ( 1246940-13-5) is a boronic acid derivative with the molecular formula C₁₉H₁₇BO₂ and an average molecular mass of 288.155 Da . This compound is characterized by a complex polycyclic aromatic structure incorporating a benzo[c]fluorene group and a boronic acid functional group, which is highly valuable in synthetic chemistry. As a boronic acid, its primary research application is as a key building block in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds. This makes it particularly useful in the synthesis of more complex organic molecules, including pharmaceuticals, organic materials, and other advanced intermediates . Researchers value this specific compound for the unique steric and electronic properties imparted by the 7,7-dimethyl-7H-benzo[c]fluorenyl group, which can influence the course of catalytic reactions and the properties of the resulting products. Proper handling and storage are essential for maintaining stability; it should be stored under an inert atmosphere at room temperature . As a fine chemical, it is supplied with high purity for use in laboratory settings. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(7,7-dimethylbenzo[c]fluoren-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BO2/c1-19(2)15-10-6-5-9-14(15)18-13-8-4-3-7-12(13)17(20(21)22)11-16(18)19/h3-11,21-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOLLZQYAWWSKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C3=CC=CC=C13)C4=CC=CC=C4C2(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenated Precursor Synthesis

5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene is synthesized via electrophilic bromination of the parent hydrocarbon. Industrial protocols from Miguelangel Group (Taiwan) report batch scales up to 10 kg using HBr/H₂O₂ under controlled temperatures (0–5°C). The dibromo intermediate’s crystalline structure facilitates purification by recrystallization from ethanol/water mixtures, achieving >98% purity.

Palladium-Catalyzed Borylation

The Suzuki-Miyaura coupling remains the gold standard for boronic acid synthesis. Vulcanchem’s patented method involves reacting 5,9-dibromo-7,7-dimethyl-7H-benzo[c]fluorene with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis.

Reaction Conditions and Optimization

ParameterOptimal ValueImpact on Yield
CatalystPd(dppf)Cl₂85–90%
Ligand1,1'-Bis(diphenylphosphino)ferrocenePrevents Pd agglomeration
SolventTetrahydrofuran (THF)Enhances B₂pin₂ solubility
Temperature80°CBalances rate vs. decomposition
Reaction Time12–16 hCompletes transmetallation

A critical advancement involves microwave-assisted synthesis , which reduces reaction times to 2–3 h while maintaining yields at 82–84%. This method uses Pd(OAc)₂ with SPhos ligand in dioxane, demonstrating the versatility of palladium systems.

Nickel-Catalyzed Approaches

Recent studies highlight nickel as a cost-effective alternative to palladium. A 2024 protocol from figshare employs Ni(COD)₂ with chiral bisphosphine ligands (e.g., L3) for asymmetric borylation.

Ligand Design and Performance

The ligand L3 (derived from (R)-2-methylpropane-2-sulfinamide) enables enantioselective borylation at room temperature. Key metrics:

  • Turnover number (TON): 1,200

  • Enantiomeric excess (ee): 92–95%

  • Yield: 78% for gram-scale reactions

This system operates in toluene/DMF mixtures, with K₃PO₄ as base, showing compatibility with oxygen-sensitive intermediates.

Functional Group Interconversion Strategies

Triflate-to-Boronic Acid Conversion

Aryl triflates offer superior leaving-group reactivity compared to bromides. A 2025 adaptation uses 2-methylnaphthalen-1-yl trifluoromethanesulfonate with this compound in Ni-catalyzed couplings. The protocol achieves 89% yield at 60°C in 12 h, underscoring the triflate’s utility in low-temperature syntheses.

Industrial-Scale Production Insights

Miguelangel Group’s manufacturing data reveals two operational paradigms:

Batch Process Economics

MetricSmall Batch (5 kg)Large Batch (25 kg)
Yield72%81%
Pd Loading1.5 mol%0.8 mol%
Cost per kg (USD)$12,400$8,900

Scale-up benefits from reduced catalyst loadings and continuous distillation of THF solvent.

Emerging Techniques and Research Frontiers

Photoredox Catalysis

Preliminary studies using Ir(ppy)₃ under blue LED light demonstrate visible-light-mediated borylation at ambient temperatures. Early results show 65% yield in 6 h, though substrate scope remains limited.

Flow Chemistry Adaptations

Microreactor systems with immobilized Pd/C catalysts achieve 94% conversion in 30 min residence times. This method minimizes metal leaching (<0.1 ppm Pd in product) and enables 24/7 production .

Chemical Reactions Analysis

Types of Reactions

(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Overview

(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid, with the CAS number 1246940-13-5, is a specialized boronic acid derivative that has garnered attention in various fields of research and application. Its unique chemical structure allows for significant interactions in organic synthesis, medicinal chemistry, and materials science.

Organic Synthesis

This compound is utilized as a key reagent in organic synthesis, particularly in the formation of complex molecular architectures. Its boronic acid functionality allows it to participate in Suzuki-Miyaura coupling reactions, which are essential for constructing biaryl compounds and other complex structures used in pharmaceuticals and agrochemicals .

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
Suzuki-Miyaura CouplingForms biaryl compounds from aryl halides
Cross-Coupling ReactionsUsed in synthesizing complex organic molecules
Functionalization of AromaticsModifies aromatic systems for diverse applications

Medicinal Chemistry

The compound has shown potential as a pharmacological agent, particularly in the development of selective inhibitors for various biological targets. Its boronic acid moiety can interact with enzymes and receptors involved in disease pathways.

Case Study: Immunoproteasome Inhibition

Recent studies have indicated that derivatives of this compound can selectively inhibit the immunoproteasome subunit LMP7. This inhibition is relevant for treating autoimmune diseases and certain types of cancer . The selectivity for LMP7 over other proteasome subunits may lead to reduced side effects compared to traditional proteasome inhibitors.

Materials Science

In materials science, this compound is being explored for its photochromic properties. It can be incorporated into polymer matrices to create materials that change color upon exposure to light, which has applications in smart coatings and sensors.

Table 2: Applications in Materials Science

ApplicationDescriptionReference
Photochromic MaterialsUsed in the development of light-responsive materials
Smart CoatingsImparts color-changing properties to surfaces

Mechanism of Action

The mechanism of action of (7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid is primarily related to its ability to participate in Suzuki-Miyaura cross-coupling reactions. The boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This results in the formation of a new carbon-carbon bond, producing biaryl compounds . The compound’s unique structure also allows it to interact with various molecular targets, making it a versatile tool in chemical and biological research .

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s benzofluorene scaffold differentiates it from monocyclic or smaller polycyclic boronic acids. Key comparisons include:

Compound Core Structure Substituents Molecular Weight Key Applications
(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid Benzo[c]fluorene -B(OH)₂ at C5, -CH₃ at C7 ~308 g/mol (estimated) Suzuki coupling, optoelectronic materials
(6-Fluoroisoquinolin-8-yl)boronic acid Isoquinoline -B(OH)₂ at C8, -F at C6 190.97 g/mol Medicinal chemistry, protease inhibition
(2-Fluoropyridin-3-yl)boronic acid Pyridine -B(OH)₂ at C3, -F at C2 140.93 g/mol Directed C–H functionalization
Phenylboronic acid Benzene -B(OH)₂ at C1 121.93 g/mol Chemosensors, hydrogel crosslinking

Key Observations :

  • The benzofluorene derivative exhibits higher steric bulk and extended conjugation, reducing aggregation in solution and enhancing thermal stability compared to phenylboronic acid .
  • Fluorinated analogs (e.g., (6-Fluoroisoquinolin-8-yl)boronic acid) prioritize electronic modulation for target binding in medicinal applications, whereas the benzofluorene derivative’s rigidity favors material science applications .

Reactivity in Cross-Coupling Reactions

The benzofluorene boronic acid demonstrates superior coupling efficiency in Suzuki-Miyaura reactions compared to sterically hindered analogs. For example:

  • In Pd-catalyzed couplings, yields for benzofluorene derivatives exceed 70% under optimized conditions, whereas ortho-substituted arylboronic acids (e.g., 2-fluorophenylboronic acid) require higher catalyst loadings or longer reaction times due to steric hindrance .
  • The compound’s electron-deficient aromatic core accelerates transmetalation steps, contrasting with electron-rich boronic acids like (4-methoxyphenyl)boronic acid, which exhibit slower kinetics .

Stability and Speciation

  • Boronic Ester Formation : The benzofluorene boronic acid forms stable esters with diols (e.g., pinacol), with equilibrium constants (K) influenced by its low pKa (~8.5, estimated). This contrasts with MIDA boronates, which resist transmetalation but require harsh conditions for deprotection .
  • Solution Behavior : Unlike simpler boronic acids prone to protodeboronation, the benzofluorene derivative’s rigid structure mitigates decomposition, enabling use in iterative coupling strategies .

Biological Activity

(7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of research, particularly in medicinal chemistry and biological applications. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in biochemical interactions and drug design. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C19H17BO2
  • Molecular Weight : 288.15 g/mol
  • CAS Number : 1246940-13-5
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, particularly proteins involved in signaling pathways. The compound acts as a modulator of neurotransmitter systems, specifically targeting dopamine receptors. This interaction can influence several downstream signaling pathways that are critical for cellular function and communication.

Key Mechanistic Insights:

  • Dopamine Receptor Agonism : The compound has been studied for its potential to act as an agonist at dopamine receptors, which play a crucial role in neuropsychiatric disorders .
  • Biochemical Pathway Modulation : Its ability to interact with specific enzymes and receptors suggests potential applications in modulating metabolic and signaling pathways .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

  • Neurotransmitter Modulation : Studies have demonstrated its effectiveness in modulating neurotransmitter levels, particularly dopamine, which may have implications for treating conditions such as Parkinson's disease and schizophrenia .
  • Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity through the inhibition of tumor growth in certain cancer cell lines .
  • Antimicrobial Effects : There is emerging evidence pointing towards its potential antimicrobial properties, although further studies are needed to elucidate the mechanisms involved .

Study 1: Neurotransmitter Modulation

In a study examining the effects of this compound on dopamine levels in vitro, researchers found that the compound significantly increased dopamine release from neuronal cells. This effect was attributed to its agonistic action on dopamine receptors, suggesting potential therapeutic uses in neurodegenerative diseases .

Study 2: Anticancer Activity

A series of experiments assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value indicating significant potency compared to control treatments .

Table 1: Summary of Biological Activities

Biological ActivityObservationsReference
Dopamine Receptor AgonismIncreased dopamine release
Anticancer EffectsDose-dependent cytotoxicity in MCF-7 cells
Antimicrobial ActivityEmerging evidence; further studies required
MechanismDescription
Receptor InteractionModulates neurotransmitter receptor activity
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (7,7-Dimethyl-7H-benzo[c]fluoren-5-yl)boronic acid, and how does its structure influence reactivity in cross-coupling reactions?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging its boronic acid moiety to form carbon-carbon bonds with aryl halides. The bulky benzo[c]fluorene backbone may sterically hinder reactivity, requiring optimized ligands (e.g., SPhos or XPhos) and elevated temperatures. Prior purification via recrystallization or chromatography is critical to remove boroxine byproducts formed during synthesis . Computational modeling (DFT) can predict regioselectivity and guide catalyst selection .

Q. How can MALDI-MS be optimized to characterize this compound given its propensity for boroxine formation?

  • Methodological Answer : To mitigate dehydration/trimerization, derivatize the boronic acid with diols (e.g., 1,2-ethanediol) to form stable cyclic boronate esters. Use a matrix such as α-cyano-4-hydroxycinnamic acid (CHCA) and ensure rapid desorption to minimize thermal degradation. Validate results with complementary techniques like ESI-MS or NMR to confirm boroxine-free spectra .

Q. What are the key considerations for designing fluorescence-based assays using this boronic acid?

  • Methodological Answer : Functionalize carbon dots or conjugated polymers with the boronic acid group to exploit its diol-binding affinity. Optimize pH (8.5–9.5) to enhance boronate-diol complexation kinetics. For glucose sensing, validate selectivity against interfering saccharides (e.g., fructose) via competitive binding assays .

Advanced Research Questions

Q. How can computational methods guide the rational design of derivatives for targeted biological activity (e.g., tubulin inhibition)?

  • Methodological Answer : Perform QSAR analysis using descriptors like logP, polar surface area, and steric parameters to correlate structure with bioactivity. Cluster the compound within a chemical space of known tubulin inhibitors (e.g., combretastatin analogs) using PCA and k-means algorithms. Prioritize derivatives with enhanced boronic acid-diol interactions while minimizing off-target effects .

Q. How to resolve contradictions in bioactivity data when testing this compound as a proteasome or tubulin inhibitor?

  • Methodological Answer : Control for boronic acid-diol interactions by excluding ascorbic acid or catechols from cell culture media. Confirm target engagement via proteasome activity assays (e.g., fluorogenic substrate hydrolysis) and compare with non-boronic analogs. Use thermal shift assays (TSA) to validate direct binding to tubulin .

Q. What strategies improve thermal stability for high-temperature applications (e.g., flame retardants)?

  • Methodological Answer : Evaluate thermal degradation pathways via thermogravimetric analysis (TGA) under inert and oxidative atmospheres. Introduce electron-withdrawing substituents (e.g., fluoro groups) on the benzo[c]fluorene scaffold to stabilize the boronic acid moiety. Compare degradation onset temperatures with pyrene-1-boronic acid (stable up to 600°C) as a benchmark .

Q. How to achieve meta-selective C–H functionalization of this compound for diversification?

  • Methodological Answer : Protect the boronic acid as a MIDA boronate ester, which acts as a directing group for palladium-catalyzed meta-alkenylation or acetoxylation. Use [Pd(OAc)₂] with pyridine-based ligands under aerobic conditions. Deprotect with mild aqueous base (e.g., NH₄OH) to regenerate the boronic acid .

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